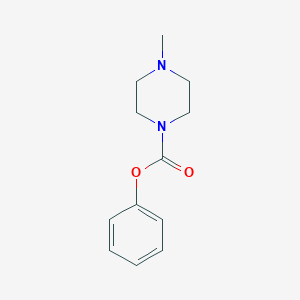

4-Methyl-piperazine-1-carboxylic acid phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

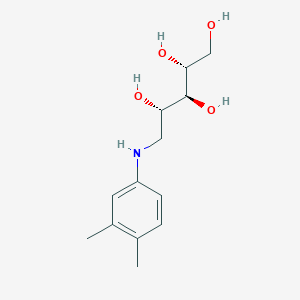

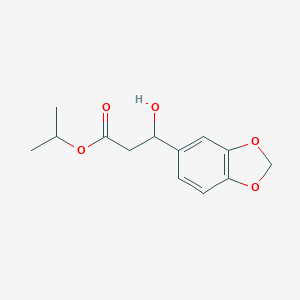

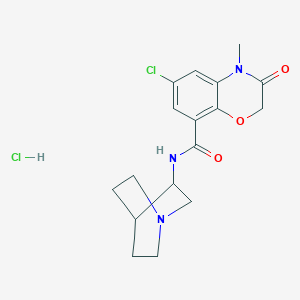

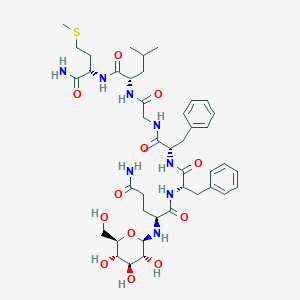

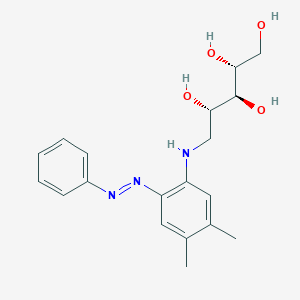

4-Methyl-piperazine-1-carboxylic acid phenyl ester, also known as MPCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCE is a derivative of piperazine, which is a heterocyclic organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics :

- Jiang et al. (2007) studied the metabolism of 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats. They found that it is metabolized into eight different metabolites, which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites, among others (Jiang et al., 2007).

Synthesis and Chemical Properties :

- Fathalla and Pazdera (2017) reported on the synthesis of piperazine substituted quinolones, highlighting the condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride (Fathalla & Pazdera, 2017).

Therapeutic Applications and Pharmacology :

- Galdino et al. (2015) investigated a new piperazine derivative with putative activities on the central nervous system, demonstrating antidepressant-like effects and involvement of serotonergic and catecholaminergic systems (Galdino et al., 2015).

- de Brito et al. (2012) focused on a new piperazine derivative's anxiolytic-like activity in mice, suggesting involvement of the serotonergic pathway (de Brito et al., 2012).

- Lecanu et al. (2010) synthesized and evaluated a compound targeting multiple therapeutic approaches for neuroprotection, potentially beneficial for Alzheimer's disease treatment (Lecanu et al., 2010).

- Silva et al. (2015) explored the anti-nociceptive and anti-inflammatory effects of a piperazine derivative, highlighting its potential in pain management (Silva et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that piperazine derivatives are often used in the development of protein activity modulators, especially inhibitors . These compounds are typically applied at high concentrations to achieve maximal effects .

Mode of Action

It’s known that piperazine derivatives often interact with their targets by binding to specific sites, which can result in changes in the target’s function .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .

Result of Action

It’s known that piperazine derivatives can have a variety of effects depending on their specific targets and the nature of their interaction .

Propiedades

IUPAC Name |

phenyl 4-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWWKRSKUAYPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)